Cas no 35511-14-9 (Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a specialized organic compound, offering high purity and stability. It is valued for its unique chemical structure and versatile applications in pharmaceuticals and fine chemicals. This compound exhibits excellent solubility in organic solvents, making it suitable for various synthesis pathways. Its distinct 1,2-benzothiazine core contributes to its unique reactivity profile, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide structure
35511-14-9 structure
商品名:Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
CAS番号:35511-14-9
MF:C10H9NO5S
メガワット:255.24716
MDL:MFCD00071753
CID:54441
PubChem ID:54676531

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity G)
    • 4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol--2-acetic ether-1,1-dioxide
    • Methyl 4-Hydroxy-2H-
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity G)
    • methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate
    • 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylicacid methyl ester 1,1-dioxide
    • 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylid acid methyl ester 1,1-dioxide
    • Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
    • PIROXICAM IMPURITY G [EP IMPURITY]
    • W-106667
    • CHEMBL4163328
    • EINECS 252-600-9
    • GEUURTZIEGFZAG-UHFFFAOYSA-N
    • A822843
    • methyl 4-hydroxy-1,1-dioxo-2H-benzo[e]1,2-thiazine-3-carboxylate
    • AM20040266
    • 2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID, 4-HYDROXY-, METHYL ESTER, 1,1-DIOXIDE
    • methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
    • HMS1552G18
    • Q27279220
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity G)
    • UNII-GPM7F3VHIA
    • C90295
    • 35511-14-9
    • FT-0671826
    • SCHEMBL7342661
    • CS-0084726
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide; Piroxicam Imp. G (EP); Piroxicam Impurity G
    • NS00029867
    • methyl 4-hydroxy-1,1-dioxo-2H-1$l^{6}
    • BDBM50283933
    • Piroxicam Impurity G
    • AKOS005217744
    • methyl 4-hydroxy-1,1-dioxo-2H-benzo[e]thiazine-3-carboxylate
    • 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda6 -benzo[e][1,2]thiazine-3-carboxylic acid methyl ester
    • methyl 4-hydroxy-1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate
    • MFCD00071753
    • 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide
    • TimTec1_006486
    • GPM7F3VHIA
    • DTXSID70189018
    • Methyl4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • Piroxicam EP Impurity G
    • ARD193823
    • 4-Hydroxy-3-carbomethoxy-2H-1,2-benzothiazine 1,1-dioxide
    • DTXCID00111509
    • PIROXICAM IMPURITY G (EP IMPURITY)
    • MDL: MFCD00071753
    • インチ: 1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3
    • InChIKey: GEUURTZIEGFZAG-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O

計算された属性

  • せいみつぶんしりょう: 255.020144g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 255.020144g/mol
  • 単一同位体質量: 255.020144g/mol
  • 水素結合トポロジー分子極性表面積: 101Ų
  • 重原子数: 17
  • 複雑さ: 462
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: 168-170°C
  • PSA: 101.08000
  • LogP: 1.78770

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide セキュリティ情報

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 税関データ

  • 税関コード:2934991000
  • 税関データ:

    中国税関コード:

    2934991000

    概要:

    2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
IM25440-10 mg
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
35511-14-9
10mg
$80.00 2023-01-04
eNovation Chemicals LLC
D155096-5g
4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol-2-aceticether-1,1-dioxide
35511-14-9 95%
5g
$1395 2024-08-03
eNovation Chemicals LLC
D155096-10g
4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol-2-aceticether-1,1-dioxide
35511-14-9 95%
10g
$1780 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155366-100mg
Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
35511-14-9 98%
100mg
¥1680 2023-04-14
Biosynth
IM25440-25 mg
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
35511-14-9
25mg
$125.00 2023-01-04
Ambeed
A605451-100mg
Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
35511-14-9 97%
100mg
$148.0 2025-03-04
1PlusChem
1P00BY5E-50mg
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
35511-14-9 97%
50mg
$80.00 2025-02-25
Ambeed
A605451-250mg
Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
35511-14-9 97%
250mg
$255.0 2025-03-04
1PlusChem
1P00BY5E-250mg
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
35511-14-9 97%
250mg
$232.00 2024-05-04
eNovation Chemicals LLC
D155096-5g
4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol-2-aceticether-1,1-dioxide
35511-14-9 95%
5g
$1395 2025-02-26

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 合成方法

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 関連文献

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxideに関する追加情報

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS No. 35511-14-9): A Comprehensive Overview

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS No. 35511-14-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazine class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The unique structural features of this molecule, including its hydroxyl and carboxylate functional groups, contribute to its diverse chemical properties and reactivity, making it a valuable candidate for further investigation.

The benzothiazine core is a fused ring system consisting of a benzene ring and a thiazole ring, which is known for its presence in numerous bioactive natural products and synthetic drugs. The presence of the 4-hydroxy group and the 3-carboxylate moiety in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide introduces additional reactive sites that can be exploited for drug design and development. These functional groups not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazine derivatives. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The< strong>1,1-dioxide moiety in the name suggests the presence of an intramolecular cyclization or oxidation process that may enhance the compound's bioactivity. This structural feature could potentially contribute to improved binding affinity and selectivity when interacting with biological receptors.

One of the most compelling aspects of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is its potential as a lead compound for drug discovery. Researchers have been particularly interested in its ability to modulate enzyme activity and signal transduction pathways. For instance, studies have shown that benzothiazine derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The< strong>4-hydroxy group and the< strong>3-carboxylate moiety are thought to be critical for these interactions, providing multiple points of engagement with biological targets.

The synthesis of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzothiazine core. Subsequent functionalization steps are then employed to introduce the hydroxyl and carboxylate groups at the desired positions. The final step often involves an intramolecular oxidation or cyclization reaction to form the< strong>1,1-dioxide structure.

The chemical properties of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide make it a versatile intermediate for further derivatization. Researchers can modify various functional groups within the molecule to tailor its biological activity towards specific therapeutic targets. For example, replacing the methyl ester group at the carboxyl position with other leaving groups could facilitate further chemical transformations or improve pharmacokinetic properties.

In terms of biological evaluation, Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been tested in various in vitro and in vivo models to assess its potential therapeutic effects. Preliminary studies have suggested that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has shown promise in preclinical models as an antioxidant agent due to its ability to scavenge reactive oxygen species.

The structural similarity between Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and other known bioactive compounds has also prompted researchers to explore its potential applications in drug repurposing. By leveraging existing knowledge about related molecules, scientists can accelerate the discovery process by focusing on compounds that are likely to exhibit similar biological activities but with improved safety profiles or efficacy.

The future direction of research on Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is likely to include both computational modeling and experimental validation studies. Advanced computational techniques such as molecular docking and molecular dynamics simulations can provide insights into how this compound interacts with biological targets at an atomic level. These insights can then be used to guide further modifications and optimize its pharmacological properties.

In conclusion, Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS No. 35511-14-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further investigation into new therapeutic agents. As research continues to uncover more about its pharmacological properties and mechanisms of action,this compound is likely to play an important role in the development of novel treatments for various diseases.

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